molecular formula C14H12ClNO2S B12956821 Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate

Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate

Cat. No.: B12956821
M. Wt: 293.8 g/mol
InChI Key: ZJFMROAYRWWJLQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with cyclopropylamine to form an intermediate Schiff base, which is then cyclized with a thioamide to yield the thiazole ring. The final step involves esterification with methanol to produce the desired carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dihydrothiazoles.

    Substitution: Various substituted derivatives on the chlorophenyl ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific enzymes or receptors.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of the chlorophenyl and cyclopropyl groups may enhance its binding affinity and specificity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group, in particular, imparts rigidity to the molecule, potentially enhancing its binding interactions with molecular targets. Additionally, the thiazole ring is known for its versatility in medicinal chemistry, making this compound a valuable scaffold for drug development.

Properties

Molecular Formula

C14H12ClNO2S

Molecular Weight

293.8 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H12ClNO2S/c1-18-14(17)12-11(8-2-3-8)16-13(19-12)9-4-6-10(15)7-5-9/h4-8H,2-3H2,1H3

InChI Key

ZJFMROAYRWWJLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3CC3

Origin of Product

United States

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